(2R,2'R,3R,3'R)-DI-Me-BABIBOP
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Overview
Description
(2R,2'R,3R,3'R)-DI-Me-BABIBOP is a complex organic compound that belongs to the class of benzoxaphospholes This compound is characterized by its unique structure, which includes two benzoxaphosphole rings, each substituted with tert-butyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2'R,3R,3'R)-DI-Me-BABIBOP typically involves multiple steps, including the formation of the benzoxaphosphole rings and the introduction of the tert-butyl and methyl substituents. The synthetic route may involve the following steps:
Formation of Benzoxaphosphole Rings: The benzoxaphosphole rings can be synthesized through a cyclization reaction involving a suitable precursor, such as a phosphine oxide and an ortho-substituted phenol.
Introduction of Substituents: The tert-butyl and methyl groups can be introduced through alkylation reactions using appropriate alkylating agents, such as tert-butyl bromide and methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:
Catalysts: Using catalysts to enhance the reaction rate and selectivity.
Solvents: Selecting suitable solvents to dissolve the reactants and facilitate the reaction.
Temperature and Pressure: Controlling the temperature and pressure to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2R,2'R,3R,3'R)-DI-Me-BABIBOP can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives of the benzoxaphosphole rings.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
(2R,2'R,3R,3'R)-DI-Me-BABIBOP has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anticancer or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which (2R,2'R,3R,3'R)-DI-Me-BABIBOP exerts its effects can involve interactions with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved can vary depending on the application and the target.
Comparison with Similar Compounds
Similar Compounds
(2R)-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphole: A simpler analog with one benzoxaphosphole ring.
(2R)-3-tert-butyl-4-[(2R)-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphol-4-yl]-2H-1,3-benzoxaphosphole: A similar compound with different substituents.
Uniqueness
(2R,2'R,3R,3'R)-DI-Me-BABIBOP is unique due to its complex structure, which includes two benzoxaphosphole rings with tert-butyl and methyl substituents. This unique structure can confer specific properties and activities that distinguish it from other similar compounds.
Properties
IUPAC Name |
(2R)-3-tert-butyl-4-[(2R)-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphol-4-yl]-2-methyl-2H-1,3-benzoxaphosphole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O2P2/c1-15-25-19-13-9-11-17(21(19)27(15)23(3,4)5)18-12-10-14-20-22(18)28(16(2)26-20)24(6,7)8/h9-16H,1-8H3/t15-,16-,27?,28?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRJABGDYUOXJB-OBIRYBJYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)O[C@H](P4C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O2P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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